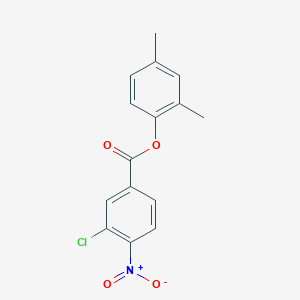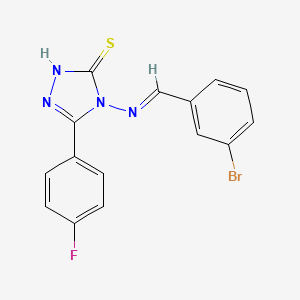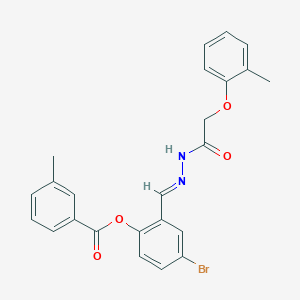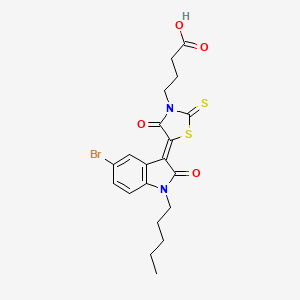![molecular formula C25H22N2O4S B12024962 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12024962.png)
3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-etoxi fenil)-2-{[2-(4-metoxi fenil)-2-oxo etil]sulfanil}quinazolin-4(3H)-ona es un compuesto orgánico sintético que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimicrobianas. Este compuesto, con sus características estructurales únicas, tiene potencial para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-etoxi fenil)-2-{[2-(4-metoxi fenil)-2-oxo etil]sulfanil}quinazolin-4(3H)-ona normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de quinazolinona: Comenzando con derivados del ácido antranílico, las reacciones de ciclización pueden formar el núcleo de quinazolinona.
Reacciones de sustitución: Introducción de los grupos etoxi fenil y metoxi fenil a través de reacciones de sustitución nucleofílica.
Formación de tioéter: El grupo sulfánil se puede introducir a través de reacciones de tiolación utilizando reactivos de tiol apropiados.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto podría implicar:
Catalizadores: Uso de catalizadores específicos para mejorar las tasas de reacción.
Solventes: Selección de solventes adecuados para facilitar las reacciones.
Temperatura y presión: Control de la temperatura y la presión para optimizar las condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, formando potencialmente sulfoxidos o sulfones.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución electrófila o nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Productos de oxidación: Sulfoxidos, sulfones.
Productos de reducción: Alcoholes.
Productos de sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como la inhibición enzimática.
Medicina: Potencial agente terapéutico para el tratamiento de enfermedades debido a sus propiedades bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales o como intermediarios en la fabricación química.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, podría interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares podrían incluir:
Enzimas: Inhibición o activación de enzimas específicas.
Receptores: Unión a receptores, alterando las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de quinazolinona: Compuestos con núcleos de quinazolinona similares pero diferentes sustituyentes.
Compuestos que contienen tioéter: Moléculas con enlaces de tioéter similares.
Singularidad
Características estructurales: La combinación de grupos etoxi fenil y metoxi fenil con el núcleo de quinazolinona y el enlace de tioéter hace que este compuesto sea único.
Actividad biológica: Sus sustituyentes específicos pueden conferir actividades biológicas únicas en comparación con otros derivados de quinazolinona.
Propiedades
Fórmula molecular |
C25H22N2O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-20-14-10-18(11-15-20)27-24(29)21-6-4-5-7-22(21)26-25(27)32-16-23(28)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3 |
Clave InChI |
ANNUNIGXBPVXJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12024894.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12024896.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12024935.png)





![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024964.png)
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)
